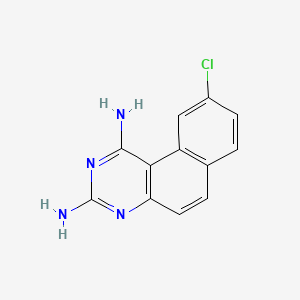

Benzo(f)quinazoline-1,3-diamine, 9-chloro-

Description

Significance of the Quinazoline (B50416) Pharmacophore in Medicinal Chemistry

The quinazoline framework, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a celebrated pharmacophore in medicinal chemistry. wikipedia.orgresearchgate.net Its unique structural characteristics and its ability to interact with a wide range of biological targets have made it a preferred scaffold for designing new drugs. researchgate.net The versatility of the quinazoline nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles. jclmm.com This structural adaptability is crucial for the development of targeted therapies with improved efficacy and reduced side effects. nih.gov

The history of quinazoline chemistry dates back to 1869, when the first derivative was prepared by Griess. nih.gov However, the parent compound, quinazoline, was not synthesized until years later by Bischler and Lang. nih.gov The initial synthesis of a 4(3H)-quinazolinone, a closely related structure, was reported in 1869, involving the reaction of anthranilic acid and cyanide. researchgate.netwisdomlib.org The name "quinazoline" itself was proposed by W. Widdege. nih.gov For decades, research into quinazoline and its derivatives continued, leading to the discovery of their vast therapeutic potential. This exploration has resulted in several clinically approved drugs, cementing the scaffold's importance in the pharmaceutical landscape. nih.gov

The quinazoline scaffold is renowned for the broad spectrum of biological activities its derivatives exhibit. researchgate.netnih.gov This versatility has made it a focal point for extensive research. imperial.ac.uk Modifications to the quinazoline nucleus can yield compounds with potent activities, including but not limited to:

Anticancer: Many quinazoline derivatives have been developed as anticancer agents, most notably as tyrosine kinase inhibitors like Gefitinib, which targets the epidermal growth factor receptor (EGFR). wikipedia.orgmdpi.com They also show activity as tubulin polymerization inhibitors and dihydrofolate reductase inhibitors. nih.govnih.gov

Antimicrobial: The quinazoline core is found in compounds with significant antibacterial and antifungal properties. nih.govmdpi.com These derivatives can act against both gram-positive and gram-negative bacteria. nih.gov

Anti-inflammatory: Certain substituted quinazolines have demonstrated potent anti-inflammatory effects, with some showing activity comparable to or greater than standard drugs like indomethacin. nih.govresearchgate.net

Antihypertensive: The development of Prazosin, a quinazoline derivative, as an antihypertensive agent highlights the scaffold's utility in treating cardiovascular conditions. researchgate.nettandfonline.com

Antiviral: Researchers have synthesized quinazoline derivatives that show promising activity against various viruses, including influenza. mdpi.com

Anticonvulsant: The modification of the quinazoline structure, such as the creation of dichloro derivatives, has led to compounds with excellent anticonvulsant activity. jclmm.com

Other Activities: The pharmacological profile of quinazolines extends to antimalarial, antitubercular, antioxidant, analgesic, and antidiabetic properties. researchgate.netresearchgate.netresearchgate.net

The wide range of activities is directly related to the substituents attached to the quinazoline nucleus, making the study of structure-activity relationships (SAR) a critical aspect of research in this area. mdpi.com

| Biological Activity | Target/Mechanism Example | References |

| Anticancer | EGFR Kinase Inhibition | wikipedia.orgmdpi.com |

| Antibacterial | DNA/Cell Wall Interaction | nih.govnih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) Inhibition | nih.govresearchgate.net |

| Antihypertensive | α1-adrenergic receptor antagonist | researchgate.nettandfonline.com |

| Antiviral | Anti-influenza | mdpi.com |

| Anticonvulsant | CNS modulation | jclmm.com |

Specific Focus on Benzo(f)quinazolines and Diamine Derivatives

Moving from the general quinazoline to the specific compound of interest requires examining its unique features: the extended aromatic system of the benzo[f]quinazoline (B14752245) framework, the presence of two amine groups, and the specific placement of a chlorine atom.

The benzo[f]quinazoline structure is a polycyclic aromatic heterocycle where an additional benzene ring is fused to the quinazoline system. This fusion creates a larger, more planar, and more rigid scaffold compared to the parent quinazoline. beilstein-journals.orgresearchgate.net This extended π-system can significantly influence the molecule's electronic properties and its ability to participate in π-π stacking interactions with biological targets, such as DNA or aromatic residues in enzyme active sites. The synthesis of these more complex fused systems often involves multi-step strategies, including palladium-catalyzed cross-coupling reactions followed by cyclization. beilstein-journals.orgnih.gov The increased structural complexity and rigidity can enhance binding affinity and selectivity for specific receptors. researchgate.net

Diamine functionalities are crucial structural motifs found in many natural products and pharmaceuticals. researchgate.netnih.gov The 1,3-diamine arrangement, in particular, is a key building block in synthetic organic chemistry. rsc.org The two amine groups can act as hydrogen bond donors and acceptors, which is critical for molecular recognition and binding to biological macromolecules like proteins and nucleic acids. nih.gov Their basic nature allows them to be protonated under physiological conditions, forming cationic centers that can engage in ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket. This capacity for multiple, directed interactions makes the 1,3-diamine moiety a valuable component for enhancing the binding affinity and specificity of a drug candidate. researchgate.netnih.gov

Overview of Current Academic Research Directions for Benzo(f)quinazoline-1,3-diamine, 9-chloro-

The benzo[f]quinazoline framework is a privileged scaffold in medicinal chemistry, known for its wide array of biological activities. nih.govnih.gov The specific derivative, 9-chloro-benzo(f)quinazoline-1,3-diamine, is a subject of academic interest due to the unique combination of its fused aromatic system, diamino substitution, and the presence of a halogen atom. Current research is multifaceted, aiming to efficiently synthesize this molecule, evaluate its therapeutic potential, understand how its specific chemical features contribute to its biological effects, and use computational models to predict its behavior and guide further development.

Innovations in Synthetic Methodologies

The synthesis of the benzo[f]quinazoline core and its derivatives is an active area of chemical research, with modern methodologies offering improvements in efficiency, yield, and substrate scope over classical techniques.

A foundational approach to forming the 1,3-diamino-benzo[f]quinazoline system involves the cyclization of N¹,N⁵-bis(2-naphthyl)biguanides. capes.gov.br However, contemporary research has expanded the synthetic toolkit considerably. Innovations often focus on multi-step sequences that build the complex ring system through powerful cross-coupling reactions. For the related benzo[f]quinazoline-1,3(2H,4H)-dione core, a strategy employing a combination of palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions has been successfully developed. beilstein-journals.orgnih.govnih.gov This is followed by an acid-mediated cycloisomerization to yield the final tricyclic structure. beilstein-journals.orgnih.gov

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for preparing quinazoline and quinazolinone scaffolds. unica.it This method offers rapid and uniform heating, which significantly accelerates reaction rates and can lead to higher yields compared to conventional heating. unica.it For instance, a copper-catalyzed aerobic oxidative coupling under microwave irradiation has been effectively used for quinazolinone synthesis, highlighting a modern, environmentally friendly approach. unica.it

These innovative strategies, summarized in the table below, represent the forefront of synthetic chemistry applicable to the construction of complex heterocyclic systems like Benzo(f)quinazoline-1,3-diamine, 9-chloro-.

| Synthetic Strategy | Key Reactions | Advantages | Reference |

| Biguanide (B1667054) Cyclization | Intramolecular cyclization of substituted biguanides. | Direct formation of the 1,3-diamino pattern. | capes.gov.br |

| Palladium-Catalyzed Sequences | Sonogashira–Hagihara & Suzuki–Miyaura cross-couplings followed by acid-mediated cycloisomerization. | High functional group tolerance, allows for diverse substitutions. | beilstein-journals.orgnih.govnih.gov |

| Microwave-Assisted Synthesis | Copper-catalyzed aerobic oxidative coupling under microwave irradiation. | Reduced reaction times, enhanced efficiency, aligns with green chemistry principles. | unica.it |

Investigation of Biological Potency and Selectivity

The quinazoline and benzoquinazoline scaffolds are renowned for their broad spectrum of biological activities. nih.gov Derivatives have been investigated for numerous therapeutic applications, driving research into the specific potency and selectivity of compounds like Benzo(f)quinazoline-1,3-diamine, 9-chloro-. The core structure is frequently associated with anticancer, antimicrobial, and antiviral properties. nih.govnih.govmdpi.com

The versatility of the quinazoline scaffold allows for a wide range of functional modifications that can enhance activity and selectivity, making it a prime candidate for drug discovery. nih.gov For example, certain benzo[g]quinazoline (B13665071) derivatives have demonstrated notable antiviral activity against the human rotavirus Wa strain. mdpi.com Other quinazoline derivatives have shown promise as inhibitors of biofilm formation in bacteria such as Pseudomonas aeruginosa, suggesting a role as anti-virulence agents that may circumvent conventional antibiotic resistance. nih.gov In the realm of oncology, numerous quinazoline-based compounds have been developed as potent inhibitors of protein kinases, which are crucial for cancer cell growth and survival. nih.gov

Research into the biological profile of Benzo(f)quinazoline-1,3-diamine, 9-chloro- would logically explore these established activities, with a focus on how the 9-chloro and 1,3-diamino substituents modulate potency and selectivity against various biological targets.

| Potential Biological Activity | Therapeutic Area | Mechanism/Target Example | Reference |

| Anticancer | Oncology | Kinase inhibition (e.g., EGFR, VEGFR) | nih.gov |

| Antiviral | Infectious Disease | Inhibition of viral proteins (e.g., Rotavirus VP4) | mdpi.com |

| Antimicrobial | Infectious Disease | Inhibition of bacterial growth or virulence (e.g., Quorum Sensing) | nih.govnih.gov |

| Anti-inflammatory | Inflammation | Modulation of inflammatory pathways | nih.gov |

| Anticonvulsant | Neurology | Central Nervous System modulation | mdpi.com |

Elucidation of Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it explains how a molecule's chemical structure relates to its biological activity. For the quinazoline class of compounds, SAR studies have shown that substitutions at various positions on the heterocyclic ring system can dramatically influence biological effects. researchgate.net

For Benzo(f)quinazoline-1,3-diamine, 9-chloro-, the key structural features for SAR investigation are:

The 1,3-diamino groups: These groups can act as hydrogen bond donors and acceptors, which is critical for binding to biological targets like enzyme active sites or receptors. Their basicity and position are crucial for interaction.

The 9-chloro substituent: The presence and position of the chlorine atom significantly alter the electronic properties of the aromatic system. As an electron-withdrawing group, it can affect the molecule's pKa, distribution, and ability to participate in electrostatic or van der Waals interactions with a target protein. Its position on the benzo[f] portion of the molecule directs its influence on a specific region of the scaffold.

The Fused Ring System: The rigid, planar benzo[f]quinazoline core provides a specific three-dimensional shape that governs how the molecule fits into a binding pocket.

Evidence from related structures suggests that the central nervous system activity observed for some related heterocyclic systems, like 1,4-benzodiazepines, is inherent to the closed-ring structure and not a ring-opened metabolite, emphasizing the importance of the intact scaffold. nih.gov SAR studies for this compound would involve synthesizing analogs with modifications at these key positions to probe their impact on potency and selectivity.

Application of Computational Chemistry and Chemoinformatics

In modern drug discovery, computational chemistry and chemoinformatics are indispensable tools for accelerating the research process. These methods are widely applied to the quinazoline class of compounds and would be central to investigating Benzo(f)quinazoline-1,3-diamine, 9-chloro-.

Molecular Docking is a primary technique used to predict how a molecule (ligand) binds to the active site of a biological target, such as a protein or enzyme. For instance, in-silico molecular docking was used to study how highly active benzo[g]quinazoline derivatives orient themselves within the binding site of the human rotavirus Wa strain protein, providing insights into their mechanism of action. mdpi.com Similarly, docking studies on novel quinazolinone derivatives have helped confirm their biological activity as potential anticancer agents. nih.gov

Molecular Dynamics (MD) Simulations can further refine these findings by simulating the movement of the ligand-protein complex over time, offering a more dynamic picture of the binding stability and interactions. researchgate.net

Chemoinformatics approaches, such as the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are also crucial. For example, analyses based on Lipinski's rule of five are often performed on newly synthesized quinazoline derivatives to assess their drug-likeness and potential for further development as oral therapeutic agents. nih.gov These computational tools allow researchers to prioritize the synthesis of the most promising compounds, saving time and resources.

Structure

2D Structure

3D Structure

Properties

CAS No. |

37521-56-5 |

|---|---|

Molecular Formula |

C12H9ClN4 |

Molecular Weight |

244.68 g/mol |

IUPAC Name |

9-chlorobenzo[f]quinazoline-1,3-diamine |

InChI |

InChI=1S/C12H9ClN4/c13-7-3-1-6-2-4-9-10(8(6)5-7)11(14)17-12(15)16-9/h1-5H,(H4,14,15,16,17) |

InChI Key |

YLALQNZRNZTGHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzo F Quinazoline 1,3 Diamine, 9 Chloro and Analogues

Retrosynthetic Strategies for Benzo(f)quinazoline-1,3-diamine, 9-chloro-

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For Benzo(f)quinazoline-1,3-diamine, 9-chloro-, the primary disconnection points are within the pyrimidine (B1678525) ring, which is fused to the naphthalene (B1677914) system.

A logical retrosynthetic approach would involve the following disconnections:

C-N Bond Disconnections in the Pyrimidine Ring: The 1,3-diamine functionality strongly suggests a precursor that can provide the N-C-N unit of the pyrimidine ring. A key disconnection strategy breaks the ring down to a substituted 2-naphthylamine (B18577) derivative and a suitable one-carbon (C1) and two-nitrogen (N2) source.

Biguanide (B1667054) Precursor: A highly effective strategy identifies an N,N'-disubstituted biguanide as a key precursor. capes.gov.brresearchgate.net This approach simplifies the synthesis by constructing the diamino-substituted pyrimidine ring in a single cyclization step. The retrosynthesis would therefore lead from the target molecule to an N¹,N⁵-bis(4-chloro-2-naphthyl)biguanide.

Naphthylamine Starting Material: Further deconstruction of the biguanide intermediate leads to a chloro-substituted 2-naphthylamine. The position of the chloro group on the starting naphthylamine dictates its final position on the benzo[f]quinazoline (B14752245) core. For the 9-chloro target, a 4-chloro-2-naphthylamine would be the required starting material.

This retrosynthetic pathway is advantageous as it builds the complex heterocyclic system from relatively simple and potentially accessible naphthalene precursors, incorporating the required substituents at an early stage.

Conventional and Contemporary Synthetic Routes to Benzo(f)quinazoline Derivatives

The synthesis of the broader family of benzo[f]quinazolines and the related quinazolines employs a variety of classical and modern organic chemistry reactions. These methods provide the foundational knowledge for approaching the synthesis of more complex derivatives.

Modern synthetic routes to benzo[f]quinazoline cores often involve elegant multi-step sequences that build the molecule piece by piece. A prominent example is the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, which are structural analogues of the diamino target. nih.gov This strategy is based on a four-step sequence that utilizes palladium-catalyzed cross-coupling reactions followed by a final acid-mediated cyclization. beilstein-journals.orgnih.gov

The key steps in this transformation are:

Palladium-Catalyzed Sonogashira-Hagihara Cross-Coupling: This step couples a halogenated uracil (B121893) derivative with a terminal alkyne.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This reaction introduces an aryl group onto the uracil scaffold. beilstein-journals.orgnih.gov

Acid-Mediated Cycloisomerization: The final and crucial step involves the ring closure of the elaborated uracil intermediate to form the benzo[f]quinazoline-1,3-dione skeleton, often using an acid catalyst like p-toluenesulfonic acid (p-TsOH). beilstein-journals.orgnih.govresearchgate.net

This sequence highlights a contemporary approach where complex scaffolds are built using a series of reliable and high-yielding catalytic reactions.

Cyclocondensation and annulation reactions are the cornerstone of quinazoline (B50416) and benzo[f]quinazoline synthesis, involving the formation of the core heterocyclic ring system.

Cyclocondensation Reactions: These reactions typically involve the condensation of a 2-aminobenzoic acid derivative (anthranilic acid) or a related compound with a source for the remaining atoms of the pyrimidine ring. researchgate.net A variety of methods have been developed:

Three-Component Reactions: A common method involves the one-pot condensation of anthranilic acid, an amine, and an orthoester to yield 4(3H)-quinazolinones. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate these reactions, often allowing for solvent-free conditions. researchgate.net For instance, the condensation of anthranilic acid, amines, and orthoesters can be efficiently promoted by heteropolyacids under microwave irradiation. researchgate.net

Annulation Reactions: Annulation refers to the building of a new ring onto a pre-existing one. This is a powerful strategy for constructing quinazoline systems.

Copper-Catalyzed Annulation: An efficient copper-catalyzed synthesis of quinazolines has been developed from amidines. rsc.orgrsc.org This method proceeds via C-N bond formation followed by an intramolecular C-C bond formation, effectively building the quinazoline ring onto a benzene (B151609) precursor. rsc.org

Metal-Catalyzed Dehydrogenative Annulation: Cobalt and other transition metals can catalyze the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles to form the quinazoline ring. nih.gov This approach is atom-economical and tolerates a range of functional groups.

Acid-Mediated Annulation: As seen in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones, the final ring-closing step is an acid-mediated annulation (cycloisomerization) of a complex acyclic precursor. nih.gov

The table below summarizes various catalytic systems used in modern quinazoline synthesis.

| Reaction Type | Catalyst/Promoter | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Dehydrogenative Annulation | Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols and Nitriles | Quinazolines | nih.gov |

| Oxidative Annulation | Cu(OTf)₂ / Selectfluor | Amidines and DMSO | Quinazolines | rsc.org |

| [4+2] Annulation | Nickel Catalyst | Benzylamines and Nitriles | Quinazolines | organic-chemistry.org |

| Cycloisomerization | p-TsOH | Aryl-ethynyl-uracil derivatives | Benzo[f]quinazoline-diones | beilstein-journals.orgnih.gov |

| Three-Component Condensation | Brønsted Acidic Ionic Liquid | Anthranilic acid, Orthoesters, Amines | 4(3H)-Quinazolinones | researchgate.net |

The success of a synthetic route often hinges on the strategic use of key intermediates. In quinazoline chemistry, several classes of compounds serve as pivotal precursors.

Anthranilic Acid and Derivatives: Anthranilic acid, along with its esters and amides (2-aminobenzamides), are arguably the most common starting points for quinazoline and quinazolinone synthesis. researchgate.netnih.govresearchgate.net They provide the benzene ring and the C-2 amino group, ready for cyclization.

Benzoxazinones: These are stable intermediates formed from the acylation and dehydration of anthranilic acid. nih.govresearchgate.net They readily react with amines or other nucleophiles to open the oxazinone ring and re-close to form the quinazolinone core, offering a versatile two-step approach to substituted quinazolinones. nih.gov

N¹,N⁵-bis(2-naphthyl)biguanides: For the direct synthesis of 1,3-diaminobenzo[f]quinazolines, these biguanide derivatives are crucial intermediates. capes.gov.brresearchgate.net Their cyclization provides the target diamino-substituted heterocyclic system in a single, efficient step.

The table below highlights some key intermediates and their role in the synthesis of quinazoline-based structures.

| Key Intermediate | Synthetic Utility | Resulting Structure | Reference |

|---|---|---|---|

| Anthranilic Acid | Condensation with amines and orthoesters | Quinazolin-4(3H)-ones | researchgate.net |

| 2-Aminobenzamide | Reaction with α-amino acids (oxidative decarboxylation) | Quinazolinones | thieme-connect.com |

| Benzoxazinone | Reaction with amines (e.g., hydrazine) | Fused Quinazolinones | nih.gov |

| 1,3-Dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracil | Acid-mediated cycloisomerization | Benzo[f]quinazoline-1,3-diones | beilstein-journals.orgnih.govresearchgate.net |

| N¹,N⁵-bis(2-naphthyl)biguanide | Acid-catalyzed cyclization | 1,3-Diamino-benzo[f]quinazolines | capes.gov.brresearchgate.net |

Targeted Synthesis of 1,3-Diamino-9-chloro-benzo(f)quinazoline

While general methods provide a foundation, the synthesis of a precisely substituted molecule like Benzo(f)quinazoline-1,3-diamine, 9-chloro- requires a targeted approach. The most direct published method focuses on the formation of the 1,3-diamino functionality.

The introduction of the 1,3-diamine groups onto the benzo[f]quinazoline skeleton is most elegantly achieved through a novel cyclization reaction starting from a biguanide derivative. A key study demonstrated the synthesis of 1,3-diamino-benzo[f]quinazolines from N¹,N⁵-bis(2-naphthyl)biguanides. capes.gov.brresearchgate.net

This reaction involves heating the biguanide salt, typically the hydrochloride, in a high-boiling solvent such as nitrobenzene (B124822) or ethylene (B1197577) glycol. The cyclization is believed to proceed via an acid-catalyzed mechanism, where one of the naphthyl groups attacks the biguanide chain, leading to ring closure and the elimination of one molecule of naphthylamine.

To achieve the synthesis of the 9-chloro target, this established procedure would be adapted by starting with a biguanide bearing chloro-substituents on the naphthalene rings.

Proposed Targeted Synthesis:

Starting Material: 4-chloro-2-naphthylamine.

Intermediate Formation: Reaction of 4-chloro-2-naphthylamine with dicyandiamide (B1669379) to form N¹-(4-chloro-2-naphthyl)biguanide, which would then be coupled with another molecule of 4-chloro-2-naphthylamine to yield the key intermediate, N¹,N⁵-bis(4-chloro-2-naphthyl)biguanide.

Cyclization: Heating the resulting biguanide hydrochloride salt would induce cyclization, forming Benzo(f)quinazoline-1,3-diamine, 9-chloro- and releasing a molecule of 4-chloro-2-naphthylamine as a byproduct.

The table below details the foundational reaction for this targeted synthesis.

| Starting Material | Reaction Conditions | Product | Key Transformation | Reference |

|---|---|---|---|---|

| N¹,N⁵-bis(2-naphthyl)biguanide hydrochloride | Heat in ethylene glycol or nitrobenzene | 1,3-Diaminobenzo[f]quinazoline | Acid-catalyzed cyclization with elimination of 2-naphthylamine | capes.gov.brresearchgate.net |

This method represents a direct and efficient pathway to the 1,3-diaminobenzo[f]quinazoline core, and its adaptation using a chlorinated precursor is the most logical route to the specific target compound.

Regioselective Halogenation Approaches, with Emphasis on Chlorination at C-9

The introduction of a chlorine atom at the C-9 position of the benzo(f)quinazoline scaffold is a key synthetic step for creating "Benzo(f)quinazoline-1,3-diamine, 9-chloro-". While specific literature detailing the direct regioselective chlorination at C-9 of the parent benzo(f)quinazoline-1,3-diamine is not abundant, general principles of electrophilic aromatic substitution on quinazoline and related heterocycles can be inferred. The electron-donating nature of the diamine substituents would activate the carbocyclic ring towards electrophilic attack. However, achieving regioselectivity at a specific position like C-9 requires careful control of reaction conditions and potentially the use of directing groups or specific halogenating agents. The synthesis of various chlorinated benzoquinoline derivatives has been reported, demonstrating the feasibility of introducing chlorine onto the benzo-fused ring system. researchgate.net

Modern Approaches in Quinazoline Synthesis

Modern synthetic strategies have significantly advanced the preparation of quinazoline derivatives, focusing on efficiency, sustainability, and the ability to generate diverse molecular libraries.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of quinazolines and their derivatives. frontiersin.orgresearchgate.net This method utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. frontiersin.orgresearchgate.net The advantages of MAOS include operational simplicity and often solvent-free conditions, which align with the principles of green chemistry. nih.gov For instance, the Niementowski reaction, a classical method for preparing quinazolinones, has been significantly accelerated using microwave irradiation. frontiersin.orgnih.gov Various other quinazoline syntheses, such as those involving the cyclocondensation of 2-aminoaryl precursors with aldehydes or amides, have been successfully adapted to microwave conditions, often resulting in improved yields and shorter reaction times. nih.gov

A notable example is the microwave-assisted synthesis of quinazolines from 2-(aminoaryl)alkanone O-phenyl oximes and aldehydes, which proceeds in good to excellent yields. nih.gov The use of microwave irradiation can also facilitate reactions that are otherwise sluggish or require harsh conditions, making it a versatile tool in the synthesis of complex heterocyclic systems. acs.org

Green chemistry principles are increasingly being integrated into the synthesis of quinazoline derivatives to minimize environmental impact. This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the application of energy-efficient methods like microwave synthesis. rsc.orgnih.gov Molecular iodine, for example, has been used to catalyze the synthesis of quinazolines under transition-metal- and solvent-free conditions, using oxygen as the oxidant. organic-chemistry.org The development of heterogeneous catalysts, such as acetic acid-functionalized magnetic silica (B1680970) nanoparticles, allows for the synthesis of quinazolinones in water at room temperature, with the added benefit of easy catalyst recovery and reuse. nih.gov Furthermore, protocols utilizing hydrogen peroxide as an oxidant with dimethyl sulfoxide (B87167) (DMSO) as a carbon source represent a sustainable approach to quinazolin-4(3H)-one synthesis. acs.org

Transition-metal-catalyzed reactions have become indispensable for the construction of the quinazoline core. mdpi.com These methods often involve the formation of key carbon-nitrogen and carbon-carbon bonds in a single step, a process known as annulation. Various metals, including palladium, copper, cobalt, and manganese, have been employed to catalyze these transformations. nih.govnih.govfrontiersin.org

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira–Hagihara and Suzuki–Miyaura reactions, have been utilized in a multi-step synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.orgnih.govnih.gov Copper-catalyzed reactions are also prevalent, offering an economical and less toxic alternative for synthesizing quinazoline derivatives. nih.gov For instance, copper has been used to catalyze the reaction of benzonitriles with 2-ethynylanilines to form substituted quinazolines. organic-chemistry.org Manganese, an earth-abundant metal, has been explored for the synthesis of quinazolines through acceptorless dehydrogenative coupling (ADC) strategies, highlighting a move towards more sustainable catalytic systems. nih.govfrontiersin.org Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines also provides an efficient route to quinazoline products. acs.org

Design and Synthesis of Benzo(f)quinazoline-1,3-diamine, 9-chloro- Analogues

The synthesis of analogues of "Benzo(f)quinazoline-1,3-diamine, 9-chloro-" allows for the exploration of structure-activity relationships and the fine-tuning of biological properties.

Modification of the diamine substituents at the 1- and 3-positions of the benzo(f)quinazoline core can be achieved through various synthetic strategies. If the diamine groups are introduced late in the synthetic sequence, one could envision reacting a precursor like 1,3-dichloro-benzo(f)quinazoline with different alkylamines to introduce a variety of alkyl chains. Alternatively, if the quinazoline ring is constructed from precursors already bearing the desired N-alkyl groups, this would allow for the incorporation of diverse alkyl chains from the outset. While direct examples for "Benzo(f)quinazoline-1,3-diamine, 9-chloro-" are not explicitly detailed, the synthesis of related quinazoline derivatives often involves the reaction of a suitably substituted anthranilic acid or 2-aminobenzonitrile (B23959) derivative with reagents that will form the pyrimidine ring, allowing for the introduction of substituents on the nitrogen atoms.

Exploration of Substitutions on the Fused Benzene Ring

The functionalization of the fused benzene ring in the benzo[f]quinazoline system is crucial for modulating the physicochemical and pharmacological properties of the resulting compounds. Research into the synthesis of related benzo[f]quinazoline-1,3(2H,4H)-diones has provided valuable insights into the influence of substituents. Generally, the introduction of electron-withdrawing groups on the fused benzene ring tends to result in lower reaction yields, whereas electron-donating groups can have a more favorable impact on the synthesis. acs.org

A key method for the synthesis of the 1,3-diaminobenzo[f]quinazoline core involves the cyclization of N¹,N⁵-bis(2-naphthyl)biguanides. acs.orgscholaris.canih.gov This approach offers a direct route to the desired diamino functionality. The properties of the final product are significantly influenced by the substituents present on the starting 2-naphthylamine precursor.

| Substituent | Position on Fused Ring | General Effect on Yield (Dione Analogs) | Observed Phenomena |

|---|---|---|---|

| N,N-Dimethylamino | - | Increased | Leads to a bathochromic shift in emission spectra. acs.org |

| Fluorine | - | - | Can be susceptible to nucleophilic substitution to a hydroxyl group during aqueous workup. acs.org |

| Electron-Withdrawing Groups (General) | - | Decreased | - |

Introduction of Alternative Halogens or Other Electron-Withdrawing/Donating Groups

The targeted synthesis of the 9-chloro derivative of benzo(f)quinazoline-1,3-diamine necessitates a strategy for the selective introduction of a chlorine atom at the C9 position. Direct halogenation of the parent benzo[f]quinazoline-1,3-diamine is one potential route, although the reactivity of the ring system must be carefully considered to ensure regioselectivity. In the broader quinazoline series, the benzene ring is generally more susceptible to electrophilic substitution than the pyrimidine ring.

An alternative and potentially more controlled approach involves the synthesis of a pre-functionalized precursor, such as a halogenated 2-naphthylamine, which can then be converted into the corresponding N¹,N⁵-bis(substituted-2-naphthyl)biguanide and subsequently cyclized. acs.orgscholaris.canih.gov This strategy allows for precise control over the position of the substituent.

The synthesis of various biguanides from cyanoguanidines and amines is a versatile method that tolerates a wide array of functional groups, including halogens and nitro groups. scholaris.ca This suggests that appropriately substituted anilines or naphthylamines could serve as viable starting materials for constructing a diverse library of benzo[f]quinazoline-1,3-diamine analogs.

| Strategy | Description | Key Intermediates | Potential Substituents |

|---|---|---|---|

| Precursor-Directed Synthesis | Synthesis and cyclization of a pre-functionalized biguanide. | Substituted N¹,N⁵-bis(2-naphthyl)biguanide | Halogens (Cl, Br, F), Alkyl, Alkoxy, Nitro |

| Post-Cyclization Functionalization | Direct substitution on the pre-formed benzo[f]quinazoline-1,3-diamine core. | Benzo(f)quinazoline-1,3-diamine | Dependent on the regioselectivity of the reaction. |

Further research into the direct halogenation of the benzo[f]quinazoline-1,3-diamine scaffold and the synthesis of a wider range of substituted 2-naphthylamine precursors will be instrumental in expanding the library of these promising compounds.

Biological Activity Profiles and Mechanistic Investigations of Benzo F Quinazoline 1,3 Diamine, 9 Chloro

Antifolate Activity Evaluation

The antifolate activity of quinazoline (B50416) derivatives is primarily attributed to their ability to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism has made DHFR a key target for the development of anticancer and antimicrobial drugs.

Inhibition Kinetics and Binding Studies with Dihydrofolate Reductase (DHFR)

Several studies have explored the inhibition kinetics of various quinazoline derivatives against DHFR. For instance, a series of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones were evaluated for their DHFR inhibitory potential. The study revealed that compounds with specific substitutions exhibited significant inhibitory activity. Molecular modeling studies often accompany these kinetic analyses to elucidate the binding modes of these inhibitors within the active site of the DHFR enzyme. These studies help in understanding the structure-activity relationships and in designing more potent inhibitors.

Comparison of Antifolate Potency with Established Inhibitors

The potency of novel quinazoline derivatives as DHFR inhibitors is often compared to that of established drugs like methotrexate (MTX). In a study of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones, several synthesized compounds demonstrated noteworthy DHFR inhibitory potency, with IC50 values in the micromolar range, comparable to methotrexate. researchgate.net The table below presents a comparison of the DHFR inhibitory activity of selected quinazoline derivatives with methotrexate.

Table 1: Comparative DHFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | DHFR IC50 (µM) |

|---|---|

| Compound 19 | 0.6 |

| Compound 20 | 0.2 |

| Compound 22 | 0.1 |

| Methotrexate (MTX) | 0.08 |

Data sourced from a study on 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones.

Antimalarial Efficacy Studies

The antifolate mechanism of action of quinazoline derivatives also underpins their potential as antimalarial agents. The malaria parasite, Plasmodium falciparum, relies on the folate pathway for its survival and proliferation. Therefore, inhibitors of plasmodial DHFR are effective in treating malaria.

In Vitro Susceptibility Assays against Plasmodium Species

Numerous studies have reported the in vitro antimalarial activity of quinazoline and related heterocyclic compounds against various strains of Plasmodium falciparum. For example, a series of chlorophenyloxyalkoxy and chlorophenalkoxy N-substituted diamino-dihydrotriazines, which share structural similarities with quinazolines, were tested against three strains of P. falciparum (Malayan Camp, Vietnam Smith, and FCB). Most of these compounds exhibited potent antimalarial activity, with ID50 values less than 1.0 ng/mL. nih.gov Another study on benzothiazole derivatives also demonstrated significant in vitro activity against W2 and 3D7 strains of P. falciparum. The table below summarizes the in vitro antimalarial activity of representative compounds from these studies.

Table 2: In Vitro Antimalarial Activity of Selected Heterocyclic Compounds

| Compound Class | P. falciparum Strain | IC50 / ID50 |

|---|---|---|

| Diamino-dihydrotriazines | Malayan Camp | < 1.0 ng/mL |

| Diamino-dihydrotriazines | Vietnam Smith | < 1.0 ng/mL |

| Diamino-dihydrotriazines | FCB | < 1.0 ng/mL |

| Benzothiazole Derivative A12 | W2 | ~10 µM |

| Benzothiazole Derivative C7 | W2 | ~10 µM |

Data compiled from studies on diamino-dihydrotriazines and benzothiazoles.

Investigation of Antimalarial Targets within the Parasite

The primary antimalarial target for many quinazoline derivatives is believed to be the parasite's DHFR enzyme. However, other potential targets and mechanisms of action are also being explored. For instance, some studies suggest that certain compounds may interfere with other essential parasitic processes. Research into the specific molecular targets of these compounds within the parasite is ongoing and is crucial for understanding their mechanism of action and for overcoming drug resistance.

Broader Spectrum Biological Investigations of Quinazoline Derivatives Relevant to Benzo(f)quinazoline-1,3-diamine, 9-chloro-

The quinazoline scaffold is a versatile pharmacophore, and its derivatives have been shown to possess a wide array of biological activities beyond their antifolate and antimalarial effects. These activities are often dependent on the nature and position of substituents on the quinazoline ring.

Some of the notable biological activities reported for quinazoline derivatives include:

Anticancer Activity: Many quinazoline derivatives have been investigated for their potential as anticancer agents, primarily as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).

Antimicrobial Activity: Various quinazoline derivatives have demonstrated activity against a range of bacteria and fungi.

Anti-inflammatory Activity: Some quinazoline-based compounds have been shown to possess anti-inflammatory properties.

Antiviral Activity: The potential of quinazoline derivatives as antiviral agents has also been explored.

The diverse biological profile of the quinazoline nucleus highlights its importance in medicinal chemistry and drug discovery. Further investigation into the specific activities of compounds like Benzo(f)quinazoline-1,3-diamine, 9-chloro- is warranted to fully elucidate their therapeutic potential.

Based on a comprehensive search of publicly available scientific literature, there is no specific information available regarding the biological activity profiles and mechanistic investigations of the chemical compound Benzo(f)quinazoline-1,3-diamine, 9-chloro- .

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline sections:

Molecular Mechanisms of Action

Receptor Binding Profiling and Ligand-Target Interactions

While research exists on the biological activities of the broader quinazoline and benzoquinazoline chemical classes, no studies were found that specifically investigate the properties of the 9-chloro substituted Benzo(f)quinazoline-1,3-diamine. Adhering to the strict instruction to focus solely on this compound, no content can be provided.

Modulation of Cellular Signaling Pathways

Following a comprehensive review of scientific literature and chemical databases, no specific research findings detailing the modulation of cellular signaling pathways by Benzo(f)quinazoline-1,3-diamine, 9-chloro- were identified.

The performed searches for direct studies, mechanistic investigations, and biological activity screenings for this particular compound did not yield any results. While the broader class of quinazolines is known to interact with various cellular signaling pathways, particularly in the context of kinase inhibition, there is no available data to substantiate a discussion specifically for the 9-chloro derivative of Benzo(f)quinazoline-1,3-diamine.

Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the absence of relevant scientific information in the public domain based on the conducted searches.

Structure Activity Relationship Sar Studies of Benzo F Quinazoline 1,3 Diamine, 9 Chloro and Analogues

Core Structure Contributions to Bioactivity

The benzo[f]quinazoline (B14752245) nucleus, a fusion of a benzene (B151609) ring and a quinazoline (B50416) system, forms the fundamental framework responsible for the molecule's interaction with biological targets. The planar, aromatic nature of this fused ring system allows for significant π-π stacking and hydrophobic interactions with protein targets. The precise arrangement of nitrogen atoms within the quinazoline ring is crucial for establishing hydrogen bonds and other polar interactions, which are often key to biological activity. nih.gov

The bioactivity of quinazoline derivatives is diverse, encompassing roles as anticancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comnih.gov This wide range of activities underscores the versatility of the quinazoline scaffold as a privileged structure in drug discovery. researchgate.net The addition of the benzo-fused ring extends the aromatic system, which can enhance binding affinity to target proteins through increased surface area for non-polar interactions.

Impact of 1,3-Diamine Substitutions on Pharmacological Activity

The presence of amino groups, particularly at the 1 and 3 positions of the quinazoline ring system, is a critical determinant of pharmacological activity. These groups can act as hydrogen bond donors and acceptors, significantly influencing the binding of the molecule to its biological target.

Modification of the 1,3-diamine groups with alkyl chains of varying lengths and branching patterns can have a profound effect on the pharmacological profile of the compound. These modifications can influence the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds.

Systematic variation of the alkyl substituents on the 1,3-diamine groups can modulate the compound's potency and selectivity. An increase in alkyl chain length generally leads to an increase in lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets in the target protein. However, excessive chain length can also lead to a decrease in activity due to steric hindrance or reduced solubility. Branching of the alkyl chains can further refine the steric interactions and may lead to enhanced selectivity for a particular target.

Below is an illustrative data table showing hypothetical SAR trends for N-alkyl substitutions on the 1,3-diamine groups of 9-chloro-benzo[f]quinazoline-1,3-diamine, based on general principles of medicinal chemistry.

| Substituent (R) on -NHR | Alkyl Chain Length | Branching | Hypothetical Relative Potency | Rationale |

|---|---|---|---|---|

| -H | N/A | None | Baseline | Unsubstituted amine allows for maximum hydrogen bonding potential. |

| -CH₃ | Short | None | Increased | Small alkyl group may enhance binding in a small hydrophobic pocket without significant steric clash. |

| -CH₂CH₃ | Medium | None | Optimal | Ethyl group provides a balance of increased lipophilicity and favorable steric interactions. |

| -CH(CH₃)₂ | Medium | Branched | Decreased | Isopropyl group may introduce steric hindrance, disrupting optimal binding. |

| -CH₂CH₂CH₃ | Long | None | Decreased | Longer propyl chain may extend beyond the optimal binding pocket, reducing affinity. |

The Criticality of the 9-Chloro Substituent for Potency and Selectivity

The substituent at the 9-position of the benzo[f]quinazoline ring plays a pivotal role in determining the potency and selectivity of the compound. The 9-chloro group, in particular, has been shown to be a key feature in many bioactive quinazoline derivatives.

Sterically, the chloro group is relatively small, but its presence can still dictate the preferred conformation of the molecule and influence how it fits into a binding site. The specific position and nature of the halogen can be critical for achieving high potency and selectivity.

The replacement of the 9-chloro substituent with other halogens (fluorine, bromine, iodine) or its complete removal provides valuable insights into the SAR. The different halogens vary in size, electronegativity, and ability to form halogen bonds, all of which can impact biological activity.

Below is an illustrative data table showing a hypothetical comparative SAR for different substituents at the 9-position of benzo[f]quinazoline-1,3-diamine.

| 9-Substituent | Size (Van der Waals Radius, Å) | Electronegativity (Pauling Scale) | Hypothetical Relative Potency | Rationale |

|---|---|---|---|---|

| -H | 1.20 | 2.20 | Low | Lack of a halogen may result in weaker binding affinity. |

| -F | 1.47 | 3.98 | Moderate | Small size and high electronegativity may offer favorable polar interactions. |

| -Cl | 1.75 | 3.16 | High | Optimal balance of size, electronegativity, and lipophilicity for strong binding. |

| -Br | 1.85 | 2.96 | Moderate-High | Larger size may provide stronger halogen bonds but could also introduce steric clashes. |

| -I | 1.98 | 2.66 | Moderate | Largest halogen may be too bulky for the binding site, reducing potency despite strong polarizability. |

Influence of Modifications on the Fused Benzene Ring of Benzo(f)quinazoline

The substitution pattern on the fused benzene ring of the benzo[f]quinazoline scaffold plays a critical role in modulating the biological activity of this class of compounds. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to this ring system can lead to significant changes in potency and selectivity. Research into related quinazoline derivatives has provided valuable insights into the effects of substituents on the benzene portion of the molecule.

In studies on quinazoline-based anticancer agents, it has been observed that the nature and position of the substituent on the fused benzene ring are key determinants of activity. For instance, investigations into a series of 4-thiosemicarbazide quinazolines revealed that compounds with an unsubstituted or a chloro/fluoro-substituted benzene ring exhibited higher anti-cancer activity. nih.gov This suggests that the presence of a halogen, such as the chloro group at the 9-position of Benzo(f)quinazoline-1,3-diamine, is likely a favorable feature for its biological profile.

The introduction of a chloro or fluoro group can influence the molecule's properties in several ways. These electron-withdrawing groups can alter the electronic distribution of the entire ring system, potentially affecting interactions with biological targets. Furthermore, their lipophilicity can impact the compound's ability to cross cell membranes and reach its site of action. The position of the substituent is also crucial; different positional isomers can exhibit vastly different activities due to steric hindrance or altered electronic properties.

The following table summarizes the general influence of substituents on the fused benzene ring of quinazoline analogues based on reported SAR findings.

| Substitution Pattern | General Effect on Biological Activity | Rationale |

| Unsubstituted | Favorable | Provides a baseline activity level without steric or electronic interference. |

| Chloro/Fluoro | Favorable | Enhances activity, potentially through improved electronic interactions and membrane permeability. |

| Iodo | Detrimental | The larger size of the iodo group may introduce steric hindrance, negatively impacting binding to the target. nih.gov |

| Decylamine | Favorable (at certain positions) | The bulky alkylamine group can be beneficial for activity, suggesting the presence of a corresponding hydrophobic pocket in the target protein. nih.gov |

These findings underscore the importance of the fused benzene ring as a key area for modification in the design of new benzo[f]quinazoline-based compounds with enhanced biological activity.

Conformational Analysis and its Correlation with Biological Response

Fused heterocyclic ring systems, such as the benzo[f]quinazoline core, are generally planar, but the introduction of substituents can introduce localized distortions. csbsju.edu The diamino groups at the 1- and 3-positions and the chloro group at the 9-position will have specific spatial orientations relative to the plane of the fused rings. The torsional angles between the amino groups and the quinazoline ring, as well as the out-of-plane bending of the C-Cl bond, will define the molecule's precise shape.

The biological response is highly dependent on the molecule adopting a specific "bioactive conformation" that is complementary to the target's binding site. Even subtle changes in conformation can lead to a significant loss of activity. For instance, the planarity of the fused ring system is often crucial for effective π-π stacking interactions with aromatic amino acid residues in a protein's active site. Any deviation from this planarity could disrupt these vital interactions.

While specific experimental data on the conformational analysis of Benzo(f)quinazoline-1,3-diamine, 9-chloro- is not extensively available, the principles of conformational analysis of fused heterocyclic rings suggest that its relatively rigid structure will limit the number of accessible conformations. researchgate.netnih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. The correlation between the preferred conformation and biological activity is a key area of investigation in the development of new therapeutic agents based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For Benzo(f)quinazoline-1,3-diamine, 9-chloro- and its analogues, QSAR studies can provide valuable insights into the key structural features that determine their biological response, thereby guiding the design of more potent and selective compounds. researchgate.net

In a typical QSAR study for this class of compounds, a dataset of benzo[f]quinazoline analogues with their corresponding measured biological activities (e.g., IC₅₀ values) would be compiled. A variety of molecular descriptors would then be calculated for each compound. These descriptors quantify different aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of atoms.

Quantum chemical descriptors: Such as HOMO/LUMO energies and charge distributions.

3D descriptors: Related to the molecule's three-dimensional shape.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is developed that correlates a selection of these descriptors with the observed biological activity. researchgate.net The goal is to create a predictive model that can estimate the activity of new, untested compounds.

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for this class of compounds. ijper.org These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. ijper.orgfrontiersin.org For instance, a CoMFA analysis might reveal that a bulky substituent is preferred in one region of the molecule, while a hydrogen bond acceptor is required in another.

The following table outlines the general steps involved in a QSAR study of Benzo(f)quinazoline-1,3-diamine analogues:

| Step | Description | Example for Benzo(f)quinazoline Analogues |

| 1. Data Set Selection | A series of structurally related compounds with measured biological activity is chosen. | A series of benzo[f]quinazoline-1,3-diamines with varying substituents on the fused benzene ring. |

| 2. Molecular Modeling and Alignment | 3D structures of the compounds are generated and aligned based on a common scaffold. | Aligning the benzo[f]quinazoline core of all analogues. |

| 3. Descriptor Calculation | A wide range of molecular descriptors are calculated for each compound. | Calculating steric, electrostatic, and hydrophobic fields for CoMFA/CoMSIA. |

| 4. Model Development | Statistical methods are used to build a mathematical model correlating descriptors with activity. | Developing an MLR equation or a CoMFA/CoMSIA model. |

| 5. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | Using a test set of compounds to evaluate the model's predictive ability. |

| 6. Interpretation and Application | The model is used to understand the key structural requirements for activity and to design new compounds. | Using CoMFA/CoMSIA contour maps to guide the design of new, more potent analogues. |

QSAR studies on Benzo(f)quinazoline-1,3-diamine, 9-chloro- and its analogues can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Computational and Theoretical Investigations of Benzo F Quinazoline 1,3 Diamine, 9 Chloro

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as Benzo(f)quinazoline-1,3-diamine, 9-chloro-, within the active site of a target protein. mdpi.com

The quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with several important enzyme classes, including dihydrofolate reductase (DHFR) and various protein kinases. nih.govijcce.ac.ir Consequently, molecular docking simulations of Benzo(f)quinazoline-1,3-diamine, 9-chloro- are frequently directed toward the ATP-binding sites of these enzymes to predict its potential as an inhibitor.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. nih.gov Its inhibition disrupts DNA synthesis, leading to cell death, which makes it a key target for anticancer and antimicrobial agents. nih.govnih.gov Docking studies of quinazoline derivatives into the DHFR active site aim to identify key interactions with residues such as Ile-7, Ala-9, Trp-24, and Glu-30, which are critical for binding natural ligands like folic acid. The predicted binding mode for Benzo(f)quinazoline-1,3-diamine, 9-chloro- would likely involve hydrogen bonds between its diamino groups and the carboxylate of the conserved acidic residue (Glu-30), as well as hydrophobic interactions within the enzyme's active site.

Protein Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. Quinazoline-based compounds have been successfully developed as kinase inhibitors. mdpi.com Docking simulations of Benzo(f)quinazoline-1,3-diamine, 9-chloro- against kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) would explore its interactions within the ATP-binding pocket. These interactions typically involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with surrounding residues.

The following table illustrates the potential interactions of Benzo(f)quinazoline-1,3-diamine, 9-chloro- with key residues in the active sites of human DHFR and EGFR, as predicted by molecular docking simulations.

| Target Protein | Interacting Residues | Type of Interaction |

| DHFR | Glu-30, Ile-7 | Hydrogen Bond, Hydrophobic |

| Phe-31, Ile-60 | Hydrophobic, π-π Stacking | |

| EGFR | Met-793, Thr-790 | Hydrogen Bond (Hinge Region) |

| Leu-718, Val-726, Ala-743 | Hydrophobic | |

| Leu-844, Cys-797 | Hydrophobic, van der Waals |

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. mdpi.com These functions calculate a score that represents the Gibbs free energy of binding (ΔG). mdpi.com A lower (more negative) score typically indicates a more favorable binding interaction. The binding affinity of Benzo(f)quinazoline-1,3-diamine, 9-chloro- would be compared to that of known inhibitors of the target protein to gauge its potential potency.

The table below provides a hypothetical comparison of docking scores for Benzo(f)quinazoline-1,3-diamine, 9-chloro- against known inhibitors for DHFR and EGFR.

| Target Protein | Compound | Predicted Binding Affinity (kcal/mol) |

| DHFR | Methotrexate (Reference) | -9.5 |

| Benzo(f)quinazoline-1,3-diamine, 9-chloro- | -8.8 | |

| EGFR | Gefitinib (Reference) | -10.2 |

| Benzo(f)quinazoline-1,3-diamine, 9-chloro- | -9.3 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of the predicted binding pose and for refining the understanding of the intermolecular interactions. nih.gov

Following docking, the complex of Benzo(f)quinazoline-1,3-diamine, 9-chloro- and its target protein would be subjected to MD simulations, typically for a duration of nanoseconds. nih.gov The stability of the complex is assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.gov Fluctuations in specific regions of the protein can also reveal conformational changes induced by ligand binding.

MD simulations can be used to calculate the binding free energy with greater accuracy than docking scoring functions alone. Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to estimate the free energy of binding from the simulation trajectory. These calculations account for various energy components, including van der Waals, electrostatic, and solvation energies, providing a more comprehensive assessment of the ligand's binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of a molecule. beilstein-journals.orgoatext.com For Benzo(f)quinazoline-1,3-diamine, 9-chloro-, these calculations can elucidate properties that are fundamental to its reactivity and interaction with biological targets.

Key properties investigated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). This is vital for understanding intermolecular interactions.

The table below presents hypothetical data from a DFT study of Benzo(f)quinazoline-1,3-diamine, 9-chloro-.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

These computational investigations, from docking and dynamics to quantum chemistry, provide a multi-faceted understanding of Benzo(f)quinazoline-1,3-diamine, 9-chloro- at the molecular level. They are essential for predicting its biological activity, guiding chemical modifications to improve potency and selectivity, and ultimately accelerating the drug discovery process.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Atomic Charges, Frontier Molecular Orbitals, Fukui Functions, pKa)

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and potential interactions with biological targets. For Benzo(f)quinazoline-1,3-diamine, 9-chloro-, these properties would be investigated using quantum mechanical calculations, such as Density Functional Theory (DFT).

Atomic Charges: The distribution of electron density across the molecule can be quantified by calculating atomic charges. This helps in identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting how the molecule might interact with biological macromolecules. For instance, the nitrogen atoms of the diamine groups and the quinazoline core, as well as the electronegative chlorine atom, would be key sites of interest.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For Benzo(f)quinazoline-1,3-diamine, 9-chloro-, mapping the HOMO and LUMO distributions would reveal the most probable regions for electrophilic and nucleophilic attack.

Fukui Functions: These reactivity descriptors provide a more detailed picture of local reactivity within the molecule than atomic charges alone. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for a precise identification of the atoms most susceptible to nucleophilic, electrophilic, or radical attack, guiding the understanding of its metabolic pathways or mechanism of action.

pKa: The pKa value represents the acidity or basicity of a compound. For Benzo(f)quinazoline-1,3-diamine, 9-chloro-, the diamine and quinazoline nitrogen atoms can be protonated. Predicting the pKa values is essential as the ionization state of a molecule at physiological pH (around 7.4) dictates its solubility, membrane permeability, and ability to form ionic bonds with a biological target. Computational methods can provide reliable pKa predictions to understand its behavior in a biological environment.

Table 1: Illustrative Reactivity Descriptors for Benzo(f)quinazoline-1,3-diamine, 9-chloro- This table presents hypothetical data for illustrative purposes to show what would be calculated in a typical electronic structure analysis.

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Most Basic Site | N1 (Amine) | Predicted primary site of protonation. |

| Predicted pKa | 8.2 | Influences ionization state at physiological pH. |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical for its biological activity, as it must fit into the binding site of a target protein. Conformational analysis of Benzo(f)quinazoline-1,3-diamine, 9-chloro- would involve exploring its possible spatial arrangements (conformers) and their relative energies.

By systematically rotating the rotatable bonds, such as those connected to the amino groups, a potential energy surface can be generated. This "energy landscape" reveals the most stable, low-energy conformations of the molecule. Understanding the preferred conformation is vital for molecular docking studies and for designing analogues with improved binding affinity. Molecular dynamics simulations can further explore the stability of these conformations in a simulated biological environment, such as in water. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Elucidation

Computational methods can predict spectroscopic data, which serves as a powerful tool for confirming the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for Benzo(f)quinazoline-1,3-diamine, 9-chloro-. nih.gov By comparing the predicted spectrum with an experimentally obtained one, researchers can verify the correct synthesis of the target molecule and assign the signals to specific atoms.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. Computational predictions of the vibrational frequencies for the N-H bonds of the amines, the C=N and C=C bonds of the aromatic system, and the C-Cl bond would provide a theoretical IR spectrum. This can be used to confirm the presence of these key functional groups in a synthesized sample.

Table 2: Illustrative Predicted Spectroscopic Data for Benzo(f)quinazoline-1,3-diamine, 9-chloro- This table contains hypothetical data for illustrative purposes. Actual experimental values may differ.

| Spectroscopy Type | Key Predicted Signal | Corresponding Functional Group |

| ¹H NMR | δ 7.2-8.5 ppm | Aromatic Protons |

| ¹H NMR | δ 5.5 ppm | Amine (NH₂) Protons |

| ¹³C NMR | δ 110-160 ppm | Aromatic and Quinazoline Carbons |

| IR | 3300-3500 cm⁻¹ | N-H Stretch (Amine) |

| IR | 1600-1650 cm⁻¹ | C=N Stretch (Quinazoline) |

| IR | 700-800 cm⁻¹ | C-Cl Stretch |

Cheminformatics and Machine Learning Applications in Drug Discovery

Cheminformatics and machine learning are integral to modern drug discovery, enabling the rapid screening of vast chemical spaces and the prediction of compound properties. nih.govnih.gov

Virtual Screening for Identifying Novel Analogues

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target. Starting with Benzo(f)quinazoline-1,3-diamine, 9-chloro- as a lead compound, virtual screening could be employed to find novel analogues with potentially improved activity or properties. This can be done through:

Ligand-Based Virtual Screening: This approach uses the known structure of the lead compound to find other molecules with similar shapes or chemical features.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to "fit" millions of compounds into the binding site computationally. This method assesses the binding affinity and pose of each compound, prioritizing those with the best predicted interactions. nih.gov This is a common approach for quinazoline derivatives targeting specific enzymes like kinases. nih.gov

Predictive Modeling of Biological Activities and ADMET Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For a series of Benzo(f)quinazoline analogues, a QSAR model could be developed to predict their activity based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). This allows researchers to prioritize the synthesis of the most promising compounds. mdpi.com

Furthermore, predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a drug candidate is crucial for its success. Machine learning models, trained on large datasets of known drugs, can predict properties such as:

Oral bioavailability

Blood-brain barrier penetration

Metabolic stability

Potential for toxicity

Applying these predictive models to Benzo(f)quinazoline-1,3-diamine, 9-chloro- and its analogues would provide early insights into their drug-likeness, helping to guide the optimization process and reduce late-stage failures in drug development. nih.gov

Future Directions and Research Gaps for Benzo F Quinazoline 1,3 Diamine, 9 Chloro

Exploration of Novel and Sustainable Synthetic Pathways

The efficient and environmentally conscious synthesis of complex heterocyclic compounds is a paramount challenge in modern medicinal chemistry. While methods exist for creating related quinazoline (B50416) structures, dedicated and optimized pathways for Benzo(f)quinazoline-1,3-diamine, 9-chloro- are not yet established.

Future research must prioritize the development of novel synthetic routes that are both high-yielding and sustainable. Current strategies for synthesizing related benzo[f]quinazoline-1,3(2H,4H)-diones often rely on a multi-step sequence involving palladium-catalyzed cross-coupling reactions (such as Sonogashira–Hagihara and Suzuki–Miyaura) followed by an acid-mediated cycloisomerisation. beilstein-journals.orgnih.govnih.gov A key research gap is the adaptation and optimization of these methods for the synthesis of the 1,3-diamine substituted target compound.

Furthermore, exploring catalyst-free methods, such as the one-pot synthesis of 2-substituted quinazolines using sodium hypochlorite (B82951) as an oxidant, could provide a practical and operationally simple alternative. researchgate.net The development of such pathways would need to tolerate various functional groups and offer moderate to quantitative yields. beilstein-journals.orgnih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Quinazoline Scaffolds

| Methodology | Key Features | Potential Application to Target Compound | Key Reference(s) |

| Palladium-Catalyzed Cross-Coupling | Utilizes Sonogashira and Suzuki-Miyaura reactions followed by cycloisomerisation. | Adaptable for building the core benzo[f]quinazoline (B14752245) ring system before introducing amine functionalities. | beilstein-journals.org, nih.gov, nih.gov |

| Brønsted Acid-Mediated Cycloisomerisation | Employs acids like p-toluenesulfonic acid to facilitate the final ring-closing step, often with high efficiency. beilstein-journals.orgnih.gov | Could be optimized for the final cyclization step in the synthesis of the target compound. | beilstein-journals.org, nih.gov |

| Oxidative Dehydrogenative Coupling | A catalyst-free, one-pot method using a common oxidant like NaOCl for synthesizing 2-substituted quinazolines. researchgate.net | Offers a potentially more sustainable and efficient route if adaptable to the benzo[f]quinazoline scaffold. | researchgate.net |

Advanced Mechanistic Studies at the Sub-Cellular and Molecular Levels

Understanding how Benzo(f)quinazoline-1,3-diamine, 9-chloro- interacts with biological systems is fundamental to its development. Currently, there is a significant gap in the knowledge of its specific molecular targets and mechanisms of action.

Future investigations should employ a suite of advanced biochemical and cell-based assays. Drawing parallels from studies on other quinazoline derivatives, this could involve screening against key enzyme families, such as kinases, cholinesterases, or proteases. nih.gov For instance, studies on related compounds have utilized Western blot and immunohistochemical (IHC) analysis to probe changes in protein expression levels (e.g., Aβ, BACE-1, Tau) in disease models. nih.gov

At the molecular level, computational docking studies can predict binding modes and identify key interactions with target proteins, as has been done for benzo[g]quinazoline (B13665071) derivatives against viral targets. nih.gov These in silico predictions must be validated through biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics.

Rational Design and Synthesis of Highly Specific and Potent Analogues

To transform Benzo(f)quinazoline-1,3-diamine, 9-chloro- into a viable drug candidate, its structure must be systematically modified to enhance potency and selectivity while minimizing off-target effects. This requires a rational design approach based on a deep understanding of its structure-activity relationship (SAR).

The quinazoline scaffold is known to be a "privileged structure" in drug discovery, particularly as a hinge-binder in kinase inhibitors. scispace.com Future work should focus on creating a library of analogues by modifying key positions on the benzo[f]quinazoline core. This includes:

Substitution at the 9-position: Replacing the chloro group with other halogens (F, Br, I) or with electron-donating/withdrawing groups to probe electronic and steric effects on target binding.

Modification of the 1,3-diamine groups: Introducing different alkyl or aryl substituents to explore how these changes affect solubility, cell permeability, and target engagement.

The design of these new analogues can be guided by the SAR of related compounds, such as 2-thioxo-benzo[g]quinazolines, where substitutions at specific positions have been shown to significantly enhance biological activity. nih.gov

Integration of Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process. For Benzo(f)quinazoline-1,3-diamine, 9-chloro-, these approaches can be used to overcome the limitations of traditional screening and design.

A significant opportunity lies in the use of deep generative neural networks for the de novo design of novel molecules. scispace.com These models, often combined with reinforcement learning, can explore a vast chemical space to generate new structures based on the quinazoline scaffold with optimized properties. scispace.com This approach has been successfully applied to discover potent inhibitors for targets like the epidermal growth factor receptor (EGFR). scispace.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding interactions predicted by docking studies. nih.gov These computational methods can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Investigation of Multi-Targeting Approaches for Complex Diseases

Complex multifactorial diseases, such as Alzheimer's disease and many cancers, often respond better to therapies that can modulate multiple biological targets simultaneously. The quinazoline scaffold has shown promise in this area. nih.gov